molecular formula C16H29N3O B2674351 N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide CAS No. 1355640-70-8

N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide

Cat. No.: B2674351
CAS No.: 1355640-70-8
M. Wt: 279.428
InChI Key: XJRJKQMYZAQXED-UHFFFAOYSA-N
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Description

N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.

    Attachment of the Heptanamide Chain: The heptanamide chain is attached through an amide bond formation reaction, typically involving an acid chloride or an ester intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring play crucial roles in binding to target proteins or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-1-methylpiperidin-4-yl)butanamide: Shares a similar piperidine structure but with a shorter butanamide chain.

    N-(4-cyano-1-methylpiperidin-4-yl)pentanamide: Similar structure with a pentanamide chain.

    N-(4-cyano-1-methylpiperidin-4-yl)hexanamide: Similar structure with a hexanamide chain.

Uniqueness

N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide is unique due to its specific heptanamide chain length, which can influence its chemical properties and biological activity

Properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-3-ethylheptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O/c1-4-6-7-14(5-2)12-15(20)18-16(13-17)8-10-19(3)11-9-16/h14H,4-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRJKQMYZAQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(=O)NC1(CCN(CC1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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